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[City, State] — October 30, 2025 — For researchers, scientists, and drug development
professionals striving to bring transformative treatments to patients with serious diseases, the
U.S. Food and Drug Administration's (FDA) Breakthrough Therapy Designation offers an
unparalleled opportunity to expedite the development and review process. This in-depth
technical guide provides a comprehensive overview of the core criteria, data requirements, and
strategic considerations for achieving this coveted designation.

Core Criteria for Breakthrough Therapy Designation

Established under the Food and Drug Administration Safety and Innovation Act (FDASIA) in
2012, the Breakthrough Therapy Designation is designed to accelerate the development of
drugs that show preliminary clinical evidence of substantial improvement over existing
therapies for serious or life-threatening conditions.[1][2][3] To qualify, a therapy must meet two
primary criteria:

e The therapy must be intended to treat a serious or life-threatening disease or condition.[2][4]

[5]

e Preliminary clinical evidence must indicate that the drug may demonstrate substantial
improvement over available therapies on one or more clinically significant endpoints.[1][4][6]
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The FDA assesses whether a condition is "serious" based on its impact on survival, day-to-day
functioning, or the likelihood that, if left untreated, it will progress to a more severe state.[7] The
determination of "substantial improvement" is a matter of judgment and considers both the
magnitude and duration of the treatment effect on a clinically significant outcome.[4]

Defining "Substantial Improvement" and "Clinically
Significant Endpoint"

A "clinically significant endpoint” generally refers to an outcome that measures a significant
impact on the disease, such as irreversible morbidity or mortality (IMM).[4] It can also include
established surrogate endpoints or intermediate clinical endpoints that are reasonably likely to
predict clinical benefit.[4] Evidence of substantial improvement can be demonstrated in several
ways, including:

Showing a superior effect on an established surrogate endpoint.

Demonstrating an effect on a surrogate or intermediate clinical endpoint that is likely to
predict a clinical benefit.[4]

An effect on a pharmacodynamic biomarker that strongly suggests a clinically meaningful
effect.[4]

A significantly improved safety profile compared to available therapy with similar efficacy.[4]

The preliminary clinical evidence should demonstrate a clear advantage over existing
treatments.[4]

Data Presentation: Quantitative Insights into
Expedited Programs

While specific data on the percentage of successful applications can fluctuate, historical data
provides valuable context for the competitive landscape of Breakthrough Therapy Designation.
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CBER (Center for
. CDER (Center for Drug . ) .
Metric . Biologics Evaluation and
Evaluation and Research)

Research)
Annual Requests Approximately 100 15-30
Historical Approval Rate Roughly one-third Not specified

Source: Wikipedia[2]

The benefits of receiving Breakthrough Therapy Designation extend to all features of the Fast
Track program, including more frequent meetings with the FDA and eligibility for rolling and
priority review.[6][7]

Expedited Program Key Features

More frequent FDA interactions, eligibility for
Fast Track ) ]

rolling review.[6]

All Fast Track features, intensive FDA guidance,
Breakthrough Therapy and involvement of senior FDA managers.[4][6]

[7]

Approval based on a surrogate endpoint

Accelerated Approval ] ] o ]
reasonably likely to predict clinical benefit.[8]

o ) FDA aims to take action on an application within
Priority Review
6 months.

Experimental Protocols: Generating the Requisite
Clinical Evidence

The foundation of a successful Breakthrough Therapy Designation request is robust preliminary
clinical data. This evidence is typically generated from early-phase clinical trials (Phase I or II).
While specific protocols are tailored to the investigational drug and indication, the following
methodologies are central to generating the necessary data.
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Phase I/ll Clinical Trial Design for Breakthrough Therapy
Designation Candidates

Objective: To provide preliminary evidence of safety and a substantial treatment effect on a
clinically significant endpoint.

Methodology:

o Patient Population: Enroll a well-defined patient population with the serious or life-
threatening condition for which there is an unmet medical need.

o Study Design: An open-label, single-arm, or randomized controlled trial design may be
appropriate depending on the indication and available therapies. The design should be
robust enough to allow for a clear interpretation of the drug's effect.

o Endpoint Selection: The primary and secondary endpoints should be clinically significant and
measure a substantial improvement over available therapies. Examples include:

o Oncology: Overall Response Rate (ORR), Duration of Response (DOR), Progression-Free
Survival (PFS).[9]

o Rare Diseases: Validated surrogate endpoints that are reasonably likely to predict clinical
benefit.

o Data Collection and Analysis: Rigorous data collection and statistical analysis are crucial.
The data should clearly demonstrate the magnitude of the treatment effect. For instance, in a
recent example, an investigational treatment for cholangiocarcinoma showed a 37% Overall
Response Rate (ORR) in the eNRGy trial, which supported its Breakthrough Therapy
Designation.[10]

o Comparator: If a control arm is used, it should be the standard of care or an appropriate
historical control. If no therapy exists, a comparison against a placebo or the natural history
of the disease may be warranted.[11]

Example Experimental Workflow: The case of zenocutuzumab in patients with NRG1 fusion-
positive cancers illustrates a successful pathway. The ongoing Phase Il eNRGy trial
(NCT02912949) served as the basis for its Breakthrough Therapy Designation in
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cholangiocarcinoma.[9] The trial was designed as a two-part study with a dose-escalation
phase followed by a dose-expansion cohort, focusing on specific patient populations with
documented NRGL1 fusions.[9] The primary endpoint was the Overall Response Rate, with
secondary endpoints including Duration of Response, Clinical Benefit Rate, and Progression-
Free Survival.[9]

Visualizing the Path to Breakthrough Therapy
Designation

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz
(DOT language), illustrate key processes and relationships.
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Conclusion

The Breakthrough Therapy Designation is a powerful mechanism for expediting the
development and review of truly innovative medicines.[1][12] By understanding the core
criteria, generating robust preliminary clinical evidence, and strategically engaging with the
FDA, drug developers can leverage this pathway to bring transformative therapies to patients in
need more efficiently. This guide serves as a foundational resource for navigating the
complexities of the Breakthrough Therapy Designation process. It is recommended that
sponsors engage in early and frequent communication with the FDA to maximize the benefits
of this program.[13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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